molecular formula C6H12Na3O15P3 B13724402 L-myo-Inositol-1,4,5-triphosphate Sodium Salt

L-myo-Inositol-1,4,5-triphosphate Sodium Salt

Cat. No.: B13724402
M. Wt: 486.04 g/mol
InChI Key: ZVCVTWVBDIPWPZ-FWMAINDVSA-K
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Description

L-myo-Inositol-1,4,5-triphosphate Sodium Salt is a biologically significant compound that plays a crucial role in cellular signaling pathways. It is an isomer of D-myo-inositol-1,4,5-triphosphate and is known for its involvement in various physiological processes, particularly in the regulation of intracellular calcium levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-myo-Inositol-1,4,5-triphosphate Sodium Salt is typically synthesized through a series of chemical reactions involving the phosphorylation of inositol. The process often begins with the protection of hydroxyl groups on inositol, followed by selective phosphorylation at the 1, 4, and 5 positions. The final step involves deprotection and conversion to the sodium salt form .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

L-myo-Inositol-1,4,5-triphosphate Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various inositol phosphates and their derivatives, which have distinct biological activities and applications .

Scientific Research Applications

L-myo-Inositol-1,4,5-triphosphate Sodium Salt has a wide range of scientific research applications:

Mechanism of Action

L-myo-Inositol-1,4,5-triphosphate Sodium Salt exerts its effects by binding to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium levels triggers various downstream signaling pathways, including those involving protein kinase C and calmodulin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-myo-Inositol-1,4,5-triphosphate Sodium Salt is unique in its specific binding affinity and signaling properties, making it a valuable tool in research focused on calcium signaling and related physiological processes .

Properties

Molecular Formula

C6H12Na3O15P3

Molecular Weight

486.04 g/mol

IUPAC Name

trisodium;[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate

InChI

InChI=1S/C6H15O15P3.3Na/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3+,4-,5-,6-;;;/m0.../s1

InChI Key

ZVCVTWVBDIPWPZ-FWMAINDVSA-K

Isomeric SMILES

[C@@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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